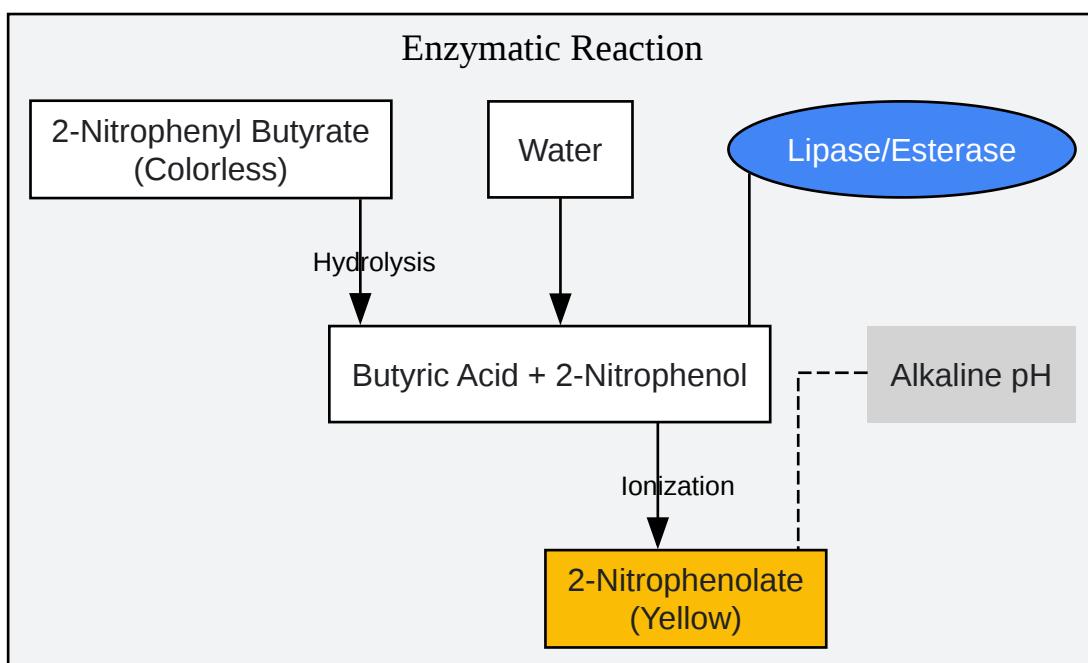


Application Notes and Protocols for 2-Nitrophenyl Butyrate Lipase Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrophenyl butyrate*


Cat. No.: *B1199213*

[Get Quote](#)

These application notes provide a detailed protocol for the determination of lipase activity using **2-Nitrophenyl butyrate** (2-NPB), also commonly referred to as p-Nitrophenyl butyrate (p-NPB), as a chromogenic substrate. This spectrophotometric assay is a reliable and widely used method for measuring the activity of lipases and esterases in purified enzyme preparations, crude extracts, and other biological samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle of the Assay

The **2-Nitrophenyl butyrate** lipase assay is based on the enzymatic hydrolysis of the ester bond in **2-Nitrophenyl butyrate** by a lipase.[\[4\]](#) This reaction releases butyric acid and 2-nitrophenol (or p-nitrophenol).[\[5\]](#)[\[6\]](#)[\[7\]](#) In an alkaline environment, 2-nitrophenol is converted to the 2-nitrophenolate anion (or p-nitrophenolate), which is a yellow-colored compound.[\[2\]](#)[\[6\]](#)[\[7\]](#) The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol released and can be measured spectrophotometrically by monitoring the increase in absorbance at a wavelength of 400-415 nm.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The rate of the increase in absorbance is therefore proportional to the lipase activity in the sample.

[Click to download full resolution via product page](#)

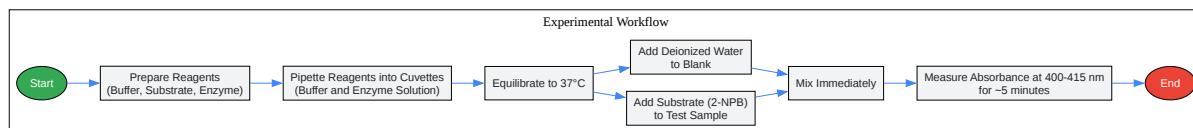
Caption: Enzymatic hydrolysis of **2-Nitrophenyl butyrate**.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for performing the **2-Nitrophenyl butyrate** lipase assay.

Materials and Reagents

Reagent	Stock Concentration	Final Concentration	Preparation Notes
Assay Buffer	100 mM	99 mM	Sodium Phosphate Buffer with 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100, pH 7.2 at 37°C. Adjust pH with 1 M NaOH.[5]
Substrate (2-Nitrophenyl butyrate)	50 mM	0.50 mM	Dissolve in Acetonitrile.[5] Store protected from light.
Acetonitrile	N/A	1% (v/v)	Used as the solvent for the substrate stock solution.[5]
Lipase Enzyme Solution	Variable	6 - 7 units/mL	Prepare a solution of the lipase enzyme in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically.[2][5]
Deionized Water	N/A	N/A	Used for the blank control.


Equipment

- Spectrophotometer or microplate reader capable of measuring absorbance at 400-415 nm.
- Thermostatted cuvette holder or incubator to maintain the reaction temperature at 37°C.
- Pipettes and tips.

- Cuvettes or a 96-well microplate.

Assay Procedure

The following workflow outlines the key steps of the experimental procedure.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the lipase assay.

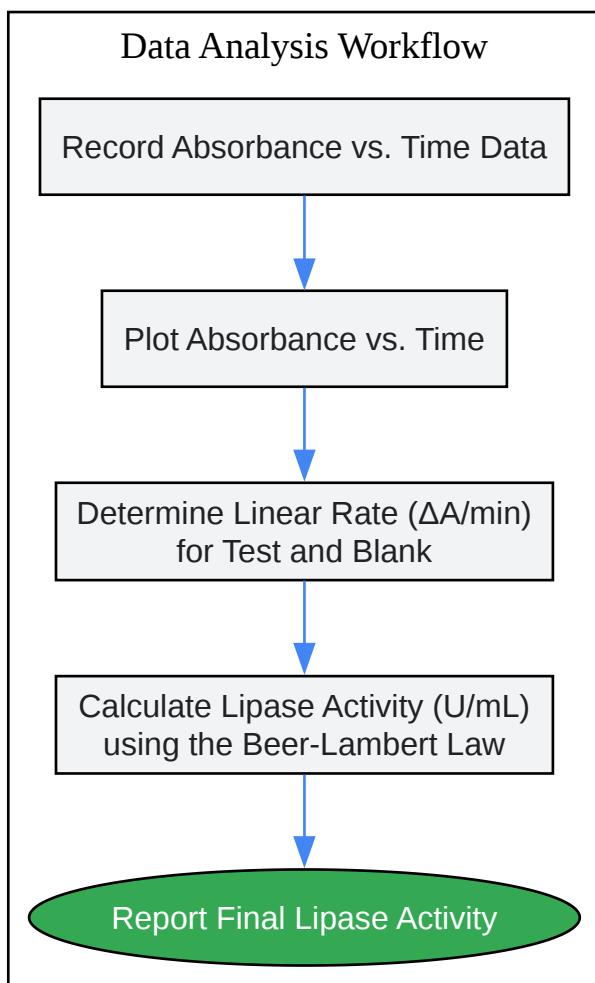
Step-by-Step Protocol:

- Prepare the Reagents: Prepare all reagents as described in the table above.
- Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 400 nm and the temperature to 37°C.
- Pipette Reagents: Into suitable cuvettes, pipette the following:
 - Test Sample: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.
 - Blank: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.
- Equilibrate: Mix the contents of the cuvettes by inversion and allow them to equilibrate to 37°C for a few minutes. Monitor the absorbance at 400 nm until it is constant.
- Initiate the Reaction:
 - Test Sample: Add 0.010 mL of the 50 mM **2-Nitrophenyl butyrate** solution.

- Blank: Add 0.010 mL of deionized water.
- Measure Absorbance: Immediately after adding the substrate or water, mix the contents by inversion and start recording the increase in absorbance at 400 nm for approximately 5 minutes.[5]

Data Analysis and Interpretation

The activity of the lipase enzyme is determined by calculating the rate of change in absorbance over time.


Calculations

- Determine the Rate of Absorbance Change ($\Delta A/\text{min}$): From the recorded data, determine the maximum linear rate of increase in absorbance per minute ($\Delta A_{400\text{nm}/\text{minute}}$) for both the test sample and the blank.
- Calculate Lipase Activity: The lipase activity is calculated using the Beer-Lambert law. The following formula can be used to determine the enzyme activity in units per milliliter (U/mL) [5]:

$$\text{Units/mL enzyme} = [(\Delta A_{400\text{nm}/\text{min Test}} - \Delta A_{400\text{nm}/\text{min Blank}}) * \text{Total Volume (mL)} * \text{Dilution Factor}] / [\text{Molar Extinction Coefficient} (\varepsilon) * \text{Volume of Enzyme (mL)}]$$

- Total Volume: The total reaction volume in the cuvette (in this protocol, 1.01 mL).
- Dilution Factor (df): If the enzyme solution was diluted prior to the assay, this factor must be included.
- Molar Extinction Coefficient (ε): The micromolar extinction coefficient for p-nitrophenol at 400 nm is $0.0148 \mu\text{M}^{-1}\text{cm}^{-1}$.[5]
- Volume of Enzyme: The volume of the enzyme solution added to the cuvette (in this protocol, 0.1 mL).

One unit of lipase activity is defined as the amount of enzyme that releases 1.0 nanomole of p-nitrophenol per minute at pH 7.2 and 37°C.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for data analysis of lipase activity.

Considerations and Troubleshooting

- **Linearity:** The reaction rate should be linear for the duration of the measurement. If the rate decreases over time, the enzyme concentration may be too high, or the substrate may be depleted. In such cases, the enzyme solution should be further diluted. The reaction is generally linear up to a $\Delta A_{400\text{nm}}/\text{minute}$ of 0.1.[5]
- **Substrate Solubility:** **2-Nitrophenyl butyrate** has limited solubility in aqueous solutions. The use of a co-solvent like acetonitrile and a detergent like Triton X-100 helps to maintain the substrate in solution.

- Spontaneous Hydrolysis: A blank reaction without the enzyme should always be included to account for any non-enzymatic hydrolysis of the substrate.
- Temperature and pH: Lipase activity is highly dependent on temperature and pH. Ensure that these parameters are accurately controlled and maintained throughout the experiment. The optimal pH and temperature may vary for different lipases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Nitrophenyl Butyrate Lipase Assay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199213#2-nitrophenyl-butyrate-lipase-assay-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com